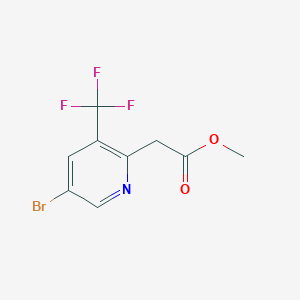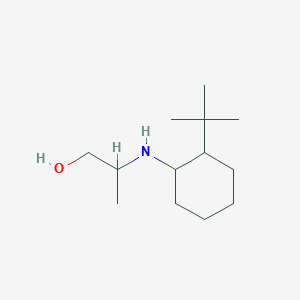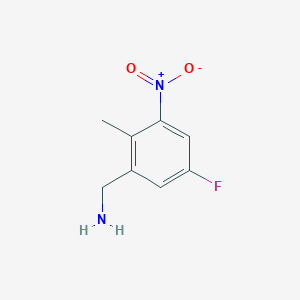
3-Iodo-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with iodine, methyl, and trifluoromethyl substituents, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable quinoline derivative.
Iodination: Introduction of the iodine atom at the 3-position can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Methylation: The methyl group at the 2-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Trifluoromethylation: The trifluoromethyl group at the 7-position can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products formed depend on the specific reactions and reagents used. For example, substitution of the iodine atom can yield azido, thiol, or other substituted quinoline derivatives.
Applications De Recherche Scientifique
3-Iodo-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique substituents.
Biological Studies: Investigation of its biological activity against various pathogens or cancer cells.
Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: Study of its interactions with biological macromolecules and pathways.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The iodine, methyl, and trifluoromethyl groups may enhance binding affinity or selectivity for specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: Lacks the iodine and trifluoromethyl groups, potentially less active.
3-Iodoquinoline: Lacks the methyl and trifluoromethyl groups, different reactivity.
7-Trifluoromethylquinoline: Lacks the iodine and methyl groups, different biological activity.
Uniqueness
3-Iodo-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one is unique due to the combination of iodine, methyl, and trifluoromethyl groups, which may impart distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C11H7F3INO |
|---|---|
Poids moléculaire |
353.08 g/mol |
Nom IUPAC |
3-iodo-2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H7F3INO/c1-5-9(15)10(17)7-3-2-6(11(12,13)14)4-8(7)16-5/h2-4H,1H3,(H,16,17) |
Clé InChI |
ZMDKKFIBPDNPBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13015714.png)





![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)
![5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B13015777.png)
![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)



